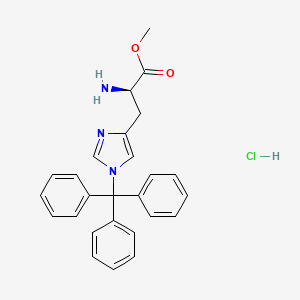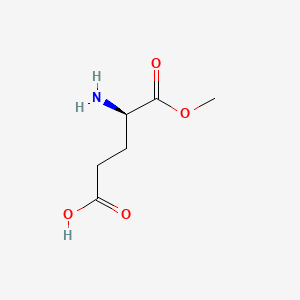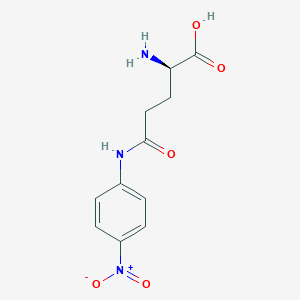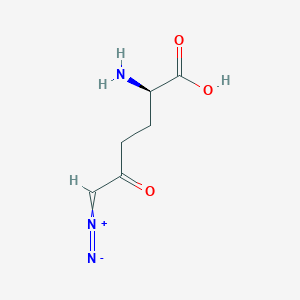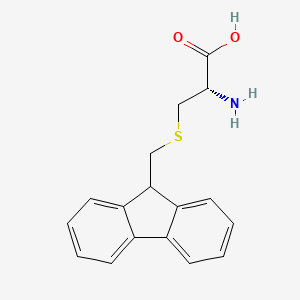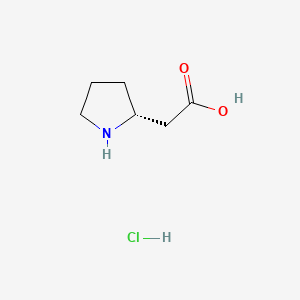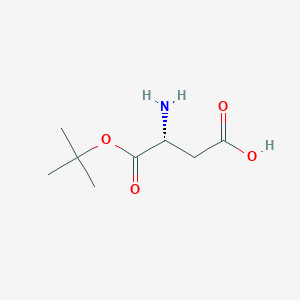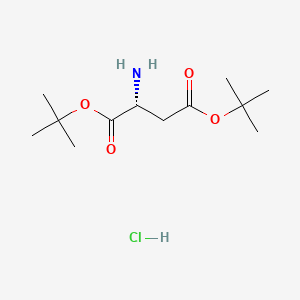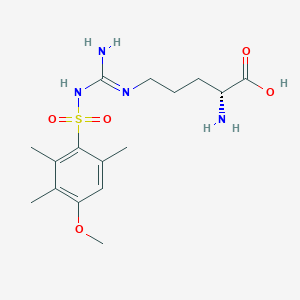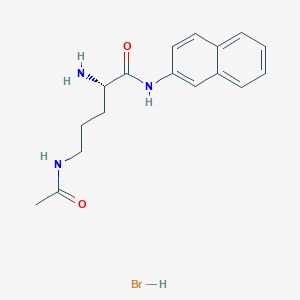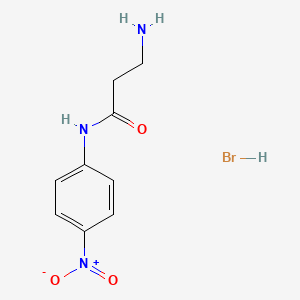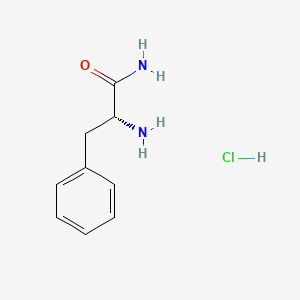
H-D-Phe-NH2 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Phenylalaninamide hydrochloride, also known as H-D-Phe-NH2 HCl, is an organic compound derived from D-phenylalanine. It is commonly used in biochemical research, particularly in the synthesis of peptides and proteins. This compound is known for its role as a protecting group in peptide synthesis, preventing unwanted reactions with amino acids .
Mechanism of Action
Target of Action
The primary target of H-D-Phe-NH2 HCL, also known as Taphalgin, is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They play a crucial role in analgesia, and are the primary target of most opioid drugs.
Mode of Action
Taphalgin interacts with μ-opioid receptors, leading to their subsequent desensitization . This interaction is presumed to be analogous to that of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, from which Taphalgin is derived, makes the molecule more resistant to enzymatic degradation .
Biochemical Pathways
It is known that the compound’s interaction with μ-opioid receptors can lead to analgesic effects
Pharmacokinetics
The compound’s resistance to enzymatic degradation suggests that it may have a longer half-life than other similar compounds .
Result of Action
Taphalgin has been shown to have potent analgesic activity, significantly prolonging the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Action Environment
The action of Taphalgin can be influenced by various environmental factors. For instance, the compound’s self-assembly into nanostructures and hydrogels can be affected by pH and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
H-D-Phenylalaninamide hydrochloride is typically synthesized through the reaction of D-phenylalanine with hydrochloric acid. The process involves the conversion of D-phenylalanine to its amide form, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of H-D-Phenylalaninamide hydrochloride involves large-scale chemical synthesis. The process includes the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
H-D-Phenylalaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized phenylalanine compounds, and substituted amides. These products are often used in further biochemical research and synthesis .
Scientific Research Applications
H-D-Phenylalaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in studies involving protein structure and function.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: H-D-Phenylalaninamide hydrochloride is employed in the production of various biochemical reagents and materials
Comparison with Similar Compounds
Similar Compounds
L-Phenylalaninamide hydrochloride: Similar in structure but derived from L-phenylalanine.
D-Phenylalanine: The parent compound without the amide and hydrochloride modifications.
H-Phe-Phe-NH2 HCl: A dipeptide with similar properties and applications
Uniqueness
H-D-Phenylalaninamide hydrochloride is unique due to its specific configuration and functional groups, which provide distinct chemical reactivity and biological activity. Its ability to act as a protecting group in peptide synthesis and its role in modulating enzyme activity make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLGTPNBQXSJT-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

